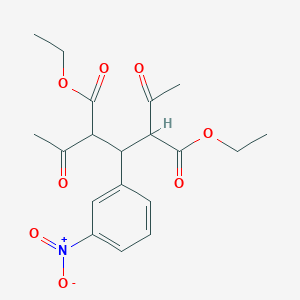![molecular formula C20H21N3O2S2 B11090268 1-[(4-Methylphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11090268.png)
1-[(4-Methylphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL
Uniqueness
What sets 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1,3-THIAZOLE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C20H21N3O2S2/c1-16-7-9-18(10-8-16)27(24,25)23-13-11-22(12-14-23)20-21-19(15-26-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
InChI Key |
ZHKKUYKLAXLKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11090191.png)

![Diethyl 5-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11090199.png)
![3,4-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B11090206.png)
![4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11090220.png)
![5-(4-bromophenyl)-3-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11090229.png)
![5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B11090231.png)

![5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11090243.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090244.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11090247.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11090257.png)
![1-[(4-bromophenoxy)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11090265.png)
